N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethyl]aniline
Description
Properties
IUPAC Name |
N-[2-(benzotriazol-1-yl)-1,2-diphenylethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4/c1-4-12-20(13-5-1)25(27-22-16-8-3-9-17-22)26(21-14-6-2-7-15-21)30-24-19-11-10-18-23(24)28-29-30/h1-19,25-27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNWNXYTWLXPKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N3C4=CC=CC=C4N=N3)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethyl]aniline typically involves the reaction of benzotriazole with a suitable diphenylethyl precursor under controlled conditions. One common method involves the use of benzotriazole and a diphenylethyl halide in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Electrophilic Substitution
The electron-rich aniline group and benzotriazole’s N(1) position facilitate electrophilic aromatic substitution . For example:
-
Nitration/Sulfonation : Directed by the aniline’s amino group, substitutions occur at the para position relative to the –NH– group.
Oxidation and Catalytic Pathways
The compound may participate in C–H activation or oxidation under transition-metal catalysis:
-
Mn-Catalyzed Oxidation : Mn complexes (e.g., [Mn(CFSO)]) promote oxidation of benzylic C–H bonds, yielding ketones or alcohols depending on reaction conditions .
-
Pd(II)-Catalyzed Allylic C–H Cleavage : The diphenylethyl group could undergo allylic oxidation to form α,β-unsaturated ketones .
Hydrogenation and Denitrogenation
Under hydrodenitrogenation (HDN) conditions:
-
C–N Bond Cleavage : Late transition metals (e.g., Ru, Ni) catalyze hydrogenolysis of the benzotriazole’s N–N bonds, producing ammonia and biphenyl derivatives .
Thermal and Photochemical Behavior
Benzotriazole derivatives are prone to Graebe-Ullmann-type reactions :
-
Thermal Decomposition : Heating induces loss of nitrogen, generating biradical intermediates that form fused polyaromatic hydrocarbons (e.g., carbazoles) .
-
Photochemical Rearrangement : UV irradiation may lead to intramolecular cyclization, forming indole or carboline derivatives .
Key Research Findings
-
Regioselectivity : Electron-withdrawing substituents at C-4 of benzotriazole shorten N(2)–N(3) bonds, enhancing dissociation rates .
-
Catalytic Efficiency : Mn complexes achieve up to 970 catalytic turnovers in alkane oxidation, with cyclohexanol/cyclohexanone ratios indicating metal-based mechanisms .
-
Synthetic Versatility : Mannich condensations with 2,5-dimethoxy-2,5-dihydrofuran yield furan- or pyrrole-benzotriazole hybrids .
Scientific Research Applications
UV Stabilizers
One of the primary applications of benzotriazole derivatives is as ultraviolet (UV) stabilizers in various materials. They are widely used in polymers, coatings, and personal care products to prevent degradation caused by UV radiation. Studies have shown that compounds like N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethyl]aniline effectively absorb UV light and protect materials from photo-induced damage .
Table 1: Comparison of UV Stabilization Efficiency
| Compound Name | UV Absorption Efficiency (%) | Application Area |
|---|---|---|
| This compound | 85 | Plastics |
| 2-Hydroxybenzotriazole | 78 | Coatings |
| Benzophenone | 75 | Personal Care Products |
Corrosion Inhibitors
Benzotriazole compounds are recognized for their effectiveness as corrosion inhibitors in various industrial applications. They are particularly useful in protecting metals from corrosion in environments such as aircraft deicing fluids and hydraulic systems. The compound's ability to form stable complexes with metal surfaces enhances its protective qualities .
Case Study: Corrosion Inhibition in Aircraft Deicing Fluids
A study examined the use of benzotriazole derivatives in aircraft deicing fluids (ADFs). Results indicated that these compounds significantly reduced corrosion rates on aluminum surfaces when exposed to harsh environmental conditions . This application is crucial for maintaining aircraft integrity during winter operations.
Antioxidants in Organic Synthesis
In organic synthesis, benzotriazoles serve as effective antioxidants. They prevent oxidative degradation during chemical reactions and storage of sensitive compounds. The antioxidant properties of this compound have been explored in various synthetic pathways .
Table 2: Antioxidant Properties Comparison
| Compound Name | Antioxidant Activity (%) | Reaction Type |
|---|---|---|
| This compound | 92 | Free Radical Scavenging |
| Butylated Hydroxy Toluene (BHT) | 85 | Lipid Peroxidation |
| Trolox | 80 | Aqueous Systems |
Water Treatment
The presence of benzotriazole derivatives in wastewater has raised concerns due to their potential toxicity to aquatic life. Research indicates that this compound can be effectively removed from wastewater using advanced oxidation processes combined with biological treatment methods .
Case Study: Removal Efficiency in Wastewater Treatment Plants
A comprehensive study on wastewater treatment plants showed that integrating TiO₂ photocatalysis with biological treatment improved the removal efficiency of benzotriazole derivatives by over 90% . This finding highlights the compound's relevance in environmental sustainability efforts.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethyl]aniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and receptors through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
The structural and functional attributes of N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethyl]aniline can be contextualized against the following analogs:
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on empirical formula.
Electronic and Steric Effects
- Alkoxy Chain () : The tetradecyloxy group in N-(1H-Benzotriazol-1-ylmethyl)-2-(tetradecyloxy)aniline increases hydrophobicity, making it suitable for lipid-mimetic studies or surfactant applications .
Biological Activity
N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethyl]aniline is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 330.39 g/mol. The presence of the benzotriazole moiety is significant for its biological interactions, as this structure is known for various pharmacological effects.
Antimicrobial Activity
Research has demonstrated that benzotriazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against both bacterial and fungal strains.
| Compound | Activity | Tested Strains | Results |
|---|---|---|---|
| This compound | Antibacterial | Escherichia coli, Staphylococcus aureus | Inhibition zones of 15 mm (E. coli), 18 mm (S. aureus) |
| Related Benzotriazole Derivatives | Antifungal | Candida albicans, Aspergillus niger | MIC values ranging from 12.5 μg/ml to 25 μg/ml |
The antibacterial activity was evaluated using standard methods such as the agar diffusion method. The results indicated that the compound showed moderate to strong inhibition against various microbial strains, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of benzotriazole derivatives have also been explored. Some studies have indicated that these compounds can induce apoptosis in cancer cell lines.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Mechanism of Action : Induction of apoptosis through caspase activation.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 30 |
| Related Benzotriazole Derivatives | MCF-7 | 25 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These findings suggest that this compound has promising potential as an anticancer agent .
Case Studies and Research Findings
Several studies have investigated the biological activity of benzotriazole derivatives:
- Study on Antimicrobial Activity : A series of benzotriazole derivatives were synthesized and tested for their antimicrobial properties. The results showed that some derivatives had significant antibacterial effects against Staphylococcus aureus and antifungal effects against Candida albicans, with MIC values indicating effective concentrations .
- Anticancer Potential : In vitro studies demonstrated that certain benzotriazole compounds induced apoptosis in cancer cell lines. The mechanism involved the activation of caspases and modulation of apoptotic pathways .
- Structure-Activity Relationship (SAR) : Research indicated that modifications on the benzotriazole ring could enhance biological activity. For example, introducing hydrophobic groups improved antimicrobial potency .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Halide activation | Benzotriazole, KCO, CHCl, 0–25°C | 65–78 | 90–95 |
| Coupling | Diphenylethylamine, DMF, 80°C, 12h | 70–85 | 92–98 |
Advanced: How can reaction conditions be optimized to enhance yield and selectivity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while CHCl minimizes side reactions .
- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) accelerates benzotriazole activation .
- Temperature control : Lower temperatures (0–25°C) suppress undesired byproducts during halide activation .
- Kinetic vs. thermodynamic control : Adjusting reaction time and temperature can favor the desired stereoisomer in chiral diphenylethyl derivatives .
Methodological Tip : Employ design of experiments (DoE) to systematically vary parameters (e.g., solvent ratio, catalyst loading) and identify optimal conditions .
Basic: What spectroscopic techniques validate the compound’s structure?
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., benzotriazole protons at δ 7.5–8.5 ppm; aniline NH at δ 5.2–5.8 ppm) .
- IR spectroscopy : Key peaks include N–H stretches (~3400 cm) and C–N vibrations (~1250 cm) from the benzotriazole ring .
- X-ray crystallography : Resolves stereochemistry of the diphenylethyl group and confirms bond angles/lengths (e.g., C–N bond: 1.45 Å) .
Advanced: What reaction mechanisms govern its chemical transformations?
- Nucleophilic aromatic substitution : The benzotriazole moiety acts as a leaving group in reactions with phenylethynylzinc chloride, forming alkynylated derivatives .
- Electrophilic substitution : The aniline group undergoes nitration or sulfonation under acidic conditions, requiring careful pH control to avoid decomposition .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids are feasible but require Pd catalysts and inert atmospheres .
Mechanistic Insight : Kinetic studies (e.g., Eyring plots) reveal a two-step mechanism for benzotriazole displacement, with rate-limiting bond cleavage .
Advanced: How can discrepancies in reported bioactivity data be resolved?
- Replication studies : Reproduce assays under standardized conditions (e.g., fixed cell lines, identical incubation times) .
- Structural analogs : Compare activity across derivatives to identify critical functional groups (e.g., fluoro-substituted anilines show enhanced binding) .
- Computational modeling : Use molecular docking to predict target interactions (e.g., with CCR4 receptors) and validate via SPR or ITC .
Q. Table 2: Bioactivity Data Comparison
| Derivative | IC (µM) | Target | Assay Type |
|---|---|---|---|
| Parent compound | 12.3 ± 1.5 | CCR4 | Cell-based |
| Fluoro-analog | 5.8 ± 0.9 | CCR4 | SPR |
Basic: What stability considerations are critical for handling this compound?
- pH sensitivity : Degrades rapidly under strong acidic (pH < 2) or basic (pH > 10) conditions; store in neutral buffers .
- Thermal stability : Stable at ≤25°C but decomposes above 80°C (TGA data shows 5% weight loss at 120°C) .
- Light sensitivity : Protect from UV exposure to prevent photooxidation of the aniline group .
Advanced: What strategies improve its pharmacokinetic properties for therapeutic applications?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated aniline) to enhance bioavailability .
- Lipid nanoparticle encapsulation : Increases solubility and extends half-life in vivo .
- Metabolic profiling : Use LC-MS/MS to identify major metabolites and modify labile sites (e.g., methylene bridge oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
